2,3-Dichloro-6-fluoro-7-methyl-quinoxaline
Beschreibung
Significance of Quinoxaline (B1680401) Scaffolds in Advanced Chemical Systems
Quinoxalines, which feature a benzene (B151609) ring fused to a pyrazine (B50134) ring, are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in chemical research. smolecule.comevitachem.com This interest stems from their diverse range of applications, which are underpinned by the unique electronic and structural characteristics of the quinoxaline core. The aromatic nature of the bicyclic system, combined with the presence of two nitrogen atoms, imparts a degree of chemical stability and a platform for a variety of chemical modifications.
In medicinal chemistry, the quinoxaline scaffold is recognized as a "privileged" structure, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the development of numerous quinoxaline-based compounds with a wide array of biological activities, including antimicrobial, antiviral, and antitumoral properties. smolecule.com Beyond the pharmaceutical realm, quinoxaline derivatives are integral to the advancement of materials science. Their inherent photophysical properties make them suitable for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and as components in organic solar cells.
The Unique Role of Halogenated and Alkylated Quinoxalines in Chemical Synthesis
The functionalization of the quinoxaline scaffold with halogen and alkyl groups significantly influences its physicochemical properties and reactivity. Halogen atoms, such as chlorine and fluorine, are strongly electronegative and act as electron-withdrawing groups. Their presence on the quinoxaline ring system can profoundly impact the molecule's electronic distribution, acidity, and susceptibility to nucleophilic substitution reactions. vulcanchem.com For instance, the chlorine atoms at the 2 and 3 positions of the pyrazine ring are particularly labile and can be readily displaced by a variety of nucleophiles, making compounds like 2,3-dichloroquinoxalines valuable intermediates in the synthesis of more complex molecules. smolecule.com
The introduction of a fluorine atom onto the benzene ring, as seen in the subject compound, can enhance metabolic stability and binding affinity to biological targets, a strategy often employed in drug design. Alkyl groups, such as the methyl group at the 7-position, introduce steric bulk and can influence the molecule's conformation and intermolecular interactions. vulcanchem.com This strategic placement of halogen and alkyl substituents allows for the fine-tuning of the chemical and biological properties of the quinoxaline derivative.
Scope and Research Focus on 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline
While the broader class of quinoxaline derivatives has been extensively studied, specific research focusing solely on this compound is limited in publicly available scientific literature. Much of the current understanding of this compound is extrapolated from the known chemistry of structurally similar quinoxalines.
The primary research interest in this molecule lies in its potential as a key building block in organic synthesis. The two chlorine atoms on the pyrazine ring serve as reactive handles for the introduction of various functional groups through nucleophilic substitution reactions. This allows for the generation of a library of derivatives with potentially diverse biological activities or material properties.
The synthesis of this compound itself is a topic of interest, with typical routes involving the condensation of a corresponding ortho-phenylenediamine, in this case, 4-fluoro-5-methyl-1,2-phenylenediamine, with a dicarbonyl compound like oxalic acid, followed by a chlorination step. vulcanchem.com The efficiency and scalability of such synthetic routes are crucial for its viability as a research chemical.
Due to the limited specific research on this compound, this article will focus on its fundamental chemical properties, a plausible synthetic pathway based on established quinoxaline chemistry, and the general potential applications derived from its structural features.
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₅Cl₂FN₂ |
| Molecular Weight | 231.06 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Melting Point | Not specifically reported, but related compounds like 2,3-Dichloro-6-methylquinoxaline melt in the range of 114-118 °C sigmaaldrich.com |
| Solubility | Expected to be soluble in common organic solvents |
| CAS Number | 1187386-36-3 (This CAS number has been associated with the compound, but extensive documentation is not available) |
Synthesis of this compound
A general and widely applicable method for the synthesis of 2,3-dichloroquinoxalines involves a two-step process starting from an appropriately substituted o-phenylenediamine (B120857).
Condensation to form the Quinoxaline-2,3-diol intermediate: The first step is the cyclocondensation reaction of the o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of the quinoxaline-2,3-diol backbone, oxalic acid is commonly used. In the case of this compound, the required starting material is 4-fluoro-5-methyl-1,2-phenylenediamine . The reaction is typically carried out in an acidic medium, such as aqueous hydrochloric acid, and heated to drive the condensation and subsequent ring closure.
Chlorination of the Quinoxaline-2,3-diol: The resulting 6-fluoro-7-methyl-quinoxaline-2,3-diol intermediate is then subjected to a chlorination reaction to replace the hydroxyl groups with chlorine atoms. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). vulcanchem.com This step yields the final product, this compound.
The synthesis of the precursor, 4-fluoro-5-methyl-1,2-phenylenediamine, can be achieved through a multi-step sequence starting from commercially available materials, though specific literature detailing this exact synthesis is scarce. A plausible route could involve the nitration and subsequent reduction of a suitably substituted aniline (B41778) derivative.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C9H5Cl2FN2 |
|---|---|
Molekulargewicht |
231.05 g/mol |
IUPAC-Name |
2,3-dichloro-6-fluoro-7-methylquinoxaline |
InChI |
InChI=1S/C9H5Cl2FN2/c1-4-2-6-7(3-5(4)12)14-9(11)8(10)13-6/h2-3H,1H3 |
InChI-Schlüssel |
OJKMROWWASUCHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1F)N=C(C(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Synthetic Methodologies for 2,3 Dichloro 6 Fluoro 7 Methyl Quinoxaline and Analogous Derivatives
Traditional Synthetic Routes and Their Evolution for Quinoxaline (B1680401) Derivatives
The foundational methods for constructing the quinoxaline scaffold have been established for over a century, yet they continue to be refined. These traditional routes typically involve building the core heterocyclic structure first, followed by the introduction of specific functional groups.
Condensation Reactions with o-Phenylenediamines and Dicarbonyl Precursors
The most conventional and widely employed method for synthesizing the quinoxaline ring system is the condensation reaction between an o-phenylenediamine (B120857) (or 1,2-diaminobenzene) and a 1,2-dicarbonyl compound. encyclopedia.pubchim.itresearchgate.net This reaction, first reported in the late 19th century, forms the basis for accessing a vast library of quinoxaline derivatives. encyclopedia.pub The process is typically carried out in refluxing ethanol (B145695) or acetic acid. acgpubs.org
For the specific synthesis of 2,3-dichloro-6-fluoro-7-methyl-quinoxaline, the strategy involves starting with a pre-functionalized diamine. A validated method uses 4-fluoro-5-methyl-o-phenylenediamine as the starting material, which is condensed with a dicarbonyl precursor like diethyl oxalate. vulcanchem.com This initial step forms the quinoxaline-2,3-diol intermediate, setting the stage for subsequent halogenation. vulcanchem.com
The efficiency of this condensation can be influenced by various catalysts. While the reaction can proceed under simple heating, numerous catalysts have been employed to improve yields and shorten reaction times, including iodine, zeolites, copper sulfate (B86663) (CuSO₄·5H₂O), cerium ammonium (B1175870) nitrate, and various Brønsted and Lewis acids. encyclopedia.pubacgpubs.orgtandfonline.com
Table 1: Comparison of Condensation Reaction Conditions for Quinoxaline Synthesis
| Precursors | Catalyst/Solvent | Conditions | Yield | Reference |
| o-Phenylenediamine, 1,2-Diketone | Glycerol/Water | 90 °C, 4–6 min | 85–91% | encyclopedia.pub |
| o-Phenylenediamine, Hydroxyl Ketone | I₂, DMSO | Room Temp, 12 h | 80–90% | encyclopedia.pub |
| o-Phenylenediamine, Benzil (B1666583) | Alumina-Supported Molybdophosphovanadates | Room Temp, 2 h | 92% | nih.gov |
| 1,2-Diaminobenzene, Phenacyl Bromide | Pyridine, THF | Room Temp, 2 h | Excellent | acgpubs.org |
| o-Phenylenediamine, 1,2-Diketone | TiO₂-Pr-SO₃H, Ethanol | Not Specified | 95% | mdpi.com |
Strategies for Introducing Halogen Substituents (Chlorine and Fluorine) onto the Quinoxaline Core
Introducing halogen atoms onto the quinoxaline scaffold is a critical step for tuning the molecule's electronic properties and providing handles for further functionalization.
Chlorination: The most direct route to introduce chlorine atoms at the 2- and 3-positions, as seen in the target molecule, involves the chlorination of a quinoxaline-2,3-diol or quinoxalin-2(1H)-one precursor. A standard and effective reagent for this transformation is phosphorus oxychloride (POCl₃). vulcanchem.comnih.gov In the synthesis of this compound, the quinoxaline-2,3-diol intermediate (formed from the initial condensation) is treated with POCl₃, often in a solvent like dimethylformamide (DMF), at elevated temperatures to replace the hydroxyl groups with chlorine atoms. vulcanchem.com This particular method has been reported to achieve a yield of 81.7% after recrystallization. vulcanchem.com
Fluorination: Unlike chlorination, direct fluorination of the quinoxaline core is less common. The predominant strategy for incorporating fluorine onto the benzene (B151609) ring portion of the scaffold is to begin the synthesis with a fluorinated precursor. vulcanchem.comnih.gov For the target molecule, the synthesis commences with 4-fluoro-5-methyl-o-phenylenediamine. vulcanchem.com This approach ensures the precise placement of the fluorine atom at the desired position (C6) from the outset, avoiding issues with regioselectivity that could arise from attempting to fluorinate the assembled quinoxaline ring. In other cases, fluorinated quinoxaline 1,4-dioxides have been synthesized, where the fluorine atom can subsequently participate in nucleophilic substitution reactions. nih.gov
Approaches for Methyl Group Functionalization on Quinoxaline Scaffolds
Similar to the strategy for fluorine introduction, the functionalization of the quinoxaline scaffold with a methyl group is most commonly achieved by using a methylated starting material.
The synthesis of this compound utilizes 4-fluoro-5-methyl-o-phenylenediamine, thereby incorporating the methyl group at the C7 position from the very first step. vulcanchem.com An alternative approach involves using a methylated dicarbonyl compound. For instance, reacting o-phenylenediamine with ethyl pyruvate (B1213749) introduces a methyl group at the C3 position of the resulting quinoxalinone. nih.gov The use of pre-substituted building blocks is a robust and reliable method for ensuring the correct placement of alkyl groups on the final quinoxaline structure. nih.gov More complex, radical-type transformations have been developed where solvents like dimethyl sulfoxide (B87167) (DMSO) can act as a carbon source to build fused ring systems onto a quinoxaline core, but this is less common for simple methylation. rsc.org
Modern and Green Chemistry Approaches in Quinoxaline Synthesis
In response to growing environmental concerns, modern synthetic chemistry has emphasized the development of "green" methodologies. These approaches aim to reduce waste, energy consumption, and the use of hazardous materials, often leading to more efficient processes. ijirt.orgresearchgate.net
Microwave-Assisted Synthesis Protocols for Quinoxaline Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ijirt.org For quinoxaline synthesis, microwave irradiation dramatically reduces reaction times from hours or days to mere minutes. e-journals.inudayton.edu This technique often leads to higher yields, cleaner reaction profiles with fewer byproducts, and can frequently be performed under solvent-free conditions, aligning perfectly with the principles of green chemistry. e-journals.inudayton.edu
The condensation of diamines and dicarbonyls to form the quinoxaline core has been shown to proceed with excellent yields (80-90%) in as little as 3.5 minutes under microwave heating. e-journals.in Furthermore, subsequent functionalization steps, such as nucleophilic aromatic substitution on 2,3-dichloroquinoxaline (B139996), can be achieved rapidly (e.g., 5 minutes at 160 °C) without the need for a metal catalyst, which is often required under conventional heating. udayton.edudoaj.org
Table 2: Advantages of Microwave-Assisted Quinoxaline Synthesis
| Feature | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | Hours to days | Minutes | e-journals.inudayton.edu |
| Energy Consumption | High | Low | ijirt.org |
| Solvent Use | Often requires complex/toxic solvents | Minimal or solvent-free | udayton.eduudayton.edu |
| Yields | Variable | Often higher | e-journals.in |
| Work-up | Can be complex | Simpler, cleaner | e-journals.in |
Phase Transfer Catalysis in Quinoxaline Formation
Phase Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase). slideshare.netijirset.com A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports a reactant (usually an anion) from the aqueous/solid phase into the organic phase where the reaction can occur. slideshare.netcrdeepjournal.org
The benefits of using PTC in organic synthesis are numerous: it allows for the use of inexpensive and safer inorganic bases (like sodium hydroxide (B78521) or potassium carbonate) instead of hazardous organometallic bases, reduces or eliminates the need for anhydrous or polar aprotic solvents, and often results in faster reactions with higher yields. ijirset.comacsgcipr.org In the context of quinoxaline synthesis, PTC has been applied to facilitate condensation and substitution reactions. For example, the synthesis of quinoxalines from phenacyl halides and o-phenylenediamines has been successfully carried out using tetrabutylammonium (B224687) bromide (TBAB), a common phase-transfer catalyst, in a basic medium. acgpubs.org This approach provides a milder, more efficient, and environmentally benign alternative to traditional homogeneous reaction conditions. ijirset.com
Metal-Free and Additive-Free Synthetic Methods for Fluorinated Quinoxalines
The development of synthetic routes that avoid the use of metal catalysts and additives is a key area of green chemistry, aiming to reduce costs, simplify purification, and minimize toxic waste.
Recent research has demonstrated a direct method for synthesizing fluorinated quinoxalines using fluorinated acids, such as trifluoroacetic acid (TFA), without the need for any metal catalysts or additives. organic-chemistry.orgthieme-connect.comthieme-connect.com This approach involves the reaction of precursors like 2-amino-N-phenylbenzamide with TFA in a solvent such as 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. organic-chemistry.org The process is notable for its high atom economy, broad substrate scope, and scalability. organic-chemistry.org A proposed mechanism suggests the formation of an intermediate imine structure, which then undergoes intramolecular cyclization to yield the fluorinated quinoxaline. organic-chemistry.org This method has successfully produced a range of fluorinated compounds with yields reported between 52% and 94%. organic-chemistry.orgthieme-connect.comthieme-connect.com
Studies have shown that various fluorinated acids can be employed, offering flexibility in introducing different fluoroalkyl groups. thieme-connect.com For instance, difluoroacetic acid has demonstrated even better efficiency than TFA in certain reactions, achieving yields as high as 91%. thieme-connect.com The tolerance of this method to different functional groups, including halogens like fluoro and chloro on the aniline (B41778) ring, indicates that electronic effects have a minimal impact on the reaction's efficiency. thieme-connect.com
Another metal-free approach involves the visible-light-assisted, halogen-bond-promoted reaction of o-diisocyanoarenes with perfluoroalkyl iodides. nih.gov This strategy allows for the synthesis of 2-fluoroalkylated 3-iodoquinoxalines at room temperature in moderate to high yields. nih.gov Furthermore, a catalyst- and additive-free cyclization using visible light has been developed for reacting o-diisocyanoarenes with organic diselenides or thiols, showcasing the versatility of metal-free methods. nih.gov
The following table summarizes the results of a metal-free synthesis approach for various fluorinated quinoxalines.
| Starting Material | Fluorinated Acid | Product | Yield (%) |
| 2-(1H-pyrrolo-1-yl)aniline | Trifluoroacetic acid (TFA) | 4-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | 53% |
| 4,5-dimethyl-2-(1H-pyrrolo-1-yl)aniline | Trifluoroacetic acid (TFA) | Product 5b | 65% |
| 2-chloro-2-(1H-pyrrolo-1-yl)aniline | Trifluoroacetic acid (TFA) | Product 5c | 55% |
| 4-fluoro-2-(1H-pyrrolo-1-yl)aniline | Trifluoroacetic acid (TFA) | Product 5d | 64% |
| 2-amino-N-phenylbenzamide | Difluoroacetic acid | Product 3aa | 91% |
| 2-amino-N-phenylbenzamide | Pentafluoropropionic acid | Product 3ab | 60% |
| 2-amino-N-phenylbenzamide | Heptafluorobutyric acid | Product 3ac | 52% |
| Data sourced from Li et al., 2022. thieme-connect.com |
Nanocatalysis and Reusable Catalytic Systems in Quinoxaline Synthesis
Nanocatalysis has emerged as a powerful tool in organic synthesis, offering advantages such as high efficiency, large surface area, and catalyst reusability, which aligns with the principles of green chemistry. researchgate.net
Various nanocatalysts have been developed for quinoxaline synthesis, moving away from problematic homogeneous and transition metal catalysts that can suffer from low atom economy and difficult recovery. rsc.org Nickel-based nanocatalysts, for example, have gained popularity for synthesizing a wide range of organic compounds, including quinoxalines. rsc.org Similarly, cobalt nanoparticles (Co-NPs) supported on materials like mesoporous SBA-15 have been used for preparing quinoxalines from 1,2-diamines and 1,2-dicarbonyls under mild conditions. rsc.org These supported nanocatalysts exhibit excellent activity and stability, with reports of being reused at least ten times without significant loss of catalytic activity. rsc.org
The use of magnetic nanoparticles, such as magnetite (Fe3O4), provides an easy method for catalyst recovery using an external magnet. researchgate.netrsc.org These systems are often praised for being economical, non-toxic, and eco-friendly. rsc.org For instance, a protocol using a nanocatalyst with particle sizes ranging from 15–96 nm in ethanol as a solvent at room temperature has been reported. rsc.org
Heteropolyoxometalates supported on alumina (B75360) have also been employed as recyclable catalysts for quinoxaline synthesis at room temperature. nih.gov In one study, a CuH2PMo11VO40 catalyst supported on alumina demonstrated high activity in the reaction between o-phenylenediamine and benzil in toluene, achieving a 92% yield. nih.gov The catalyst could be easily separated by filtration and reused. nih.gov
The table below presents data on the efficiency of a reusable nanocatalyst in quinoxaline synthesis.
| Catalyst | Amount of Catalyst (mg) | Reaction Time (h) | Yield (%) |
| AlCuMoVP | 25 | 2 | 55 |
| AlCuMoVP | 50 | 2 | 75 |
| AlCuMoVP | 100 | 2 | 92 |
| AlCuMoVP | 150 | 2 | 92 |
| Reaction Conditions: 1 mmol o-phenylenediamine, 1 mmol benzil, 7 mL toluene, 25°C. Data sourced from a study on molybdophosphovanadates. nih.gov |
Regioselective Synthesis and Isomer Control in Substituted Quinoxalines
Controlling the position of substituents (regioselectivity) is a critical challenge in the synthesis of asymmetrically substituted quinoxalines, as it directly impacts the final compound's properties and biological activity.
A significant advancement in this area is the development of methods for the regioselective synthesis of trisubstituted quinoxalines. nih.gov One such method employs hypervalent iodine reagents to catalyze the annulation between α-iminoethanones and o-phenylenediamines. nih.gov This system achieves the desired products in a chemo- and regioselective manner. nih.gov Specifically, catalysts like [bis(trifluoroacetoxy)iodo]benzene (B57053) have been shown to provide excellent regioselectivities, ranging from 6:1 to exclusively one isomer. nih.gov
Another strategy focuses on the reaction of diamino-2-quinoxalinols with salicylaldehyde (B1680747) derivatives. nih.govacs.org This approach regioselectively produces 2-quinoxalinol imines as a single isomer in good yield. nih.govacs.org The regioselectivity in these reactions has been confirmed through isotopic 15N labeling experiments. nih.govacs.org These imine intermediates can then be further reacted to create asymmetrically substituted 2-quinoxalinol salens. nih.gov
The synthesis of 7-amino-substituted 3-trifluoromethylquinoxaline 1,4-dioxides from 6,7-dihalogeno precursors also highlights the issue of regioselectivity. The reaction of 6,7-dihalogeno-3-trifluoromethylquinoxaline 1,4-dioxides with N-Boc-piperazine predominantly yields the 7-amino derivatives. nih.gov This selectivity is crucial for building more complex molecules, as the remaining halogen at the 6-position can be used for further functionalization. nih.gov
Scalability and Efficiency in Synthetic Protocols for Halogenated Quinoxalines
The ability to scale up a synthetic process from laboratory to industrial production is a crucial factor for practical applications. Efficiency, in terms of reaction time, yield, and resource consumption, is equally important.
A highly efficient, catalyst-free protocol for synthesizing quinoxalines has been reported, which is remarkable for its speed and green conditions. researchgate.netmedsci.cn This method involves the cyclocondensation of aryldiamines and dicarbonyl compounds in methanol (B129727) at room temperature, yielding the desired products in just one minute. researchgate.netmedsci.cn This protocol has been successfully scaled up to at least a 10-gram scale, demonstrating its potential for larger-scale synthesis. researchgate.net While the reaction is generally high-yielding, the use of dihalogenated systems sometimes results in lower isolated yields compared to the conversion rates observed by GC analysis. researchgate.net In such cases, the addition of an acid catalyst or the use of microwave irradiation has been shown to improve yields significantly. researchgate.net
For the synthesis of halogenated quinolines, an operationally simple, metal-free method for C5-H halogenation has been established. researchgate.net This reaction proceeds under air at room temperature using the inexpensive and atom-economical trihaloisocyanuric acid as the halogen source, showcasing a scalable and efficient approach. researchgate.net
The chlorination of dihydroxyquinoxalines to produce dichloroquinoxalines can be achieved with high efficiency using reagents like thionyl chloride in the presence of N,N-dimethylformamide or by refluxing with phosphorus oxychloride (POCl3). chemicalbook.com These methods are reported to produce 2,3-dichloroquinoxaline in excellent yields of 98% and 92%, respectively, indicating efficient and scalable chlorination processes. chemicalbook.com
The following table details the solvent screening for a rapid, catalyst-free quinoxaline synthesis, highlighting the efficiency of the protocol.
| Solvent | GC Conversion (%) | Isolated Yield (%) |
| Methanol (MeOH) | >99 | 91 |
| Ethanol (EtOH) | >99 | 90 |
| Isopropanol (i-PrOH) | >99 | 88 |
| Acetonitrile (MeCN) | 99 | 89 |
| Water (H₂O) | 40 | 35 |
| Dichloromethane (DCM) | 70 | 65 |
| Toluene | 55 | 50 |
| Reaction Conditions: Reaction stirred for 1 minute at ambient temperature. Data sourced from Elumalai & Hansen, 2021. researchgate.net |
Reaction Mechanisms and Pathways for 2,3 Dichloro 6 Fluoro 7 Methyl Quinoxaline Synthesis and Transformations
Mechanistic Investigations of Cyclocondensation Reactions in Quinoxaline (B1680401) Formation
The core structure of 2,3-dichloro-6-fluoro-7-methyl-quinoxaline is typically assembled through a cyclocondensation reaction, a cornerstone of quinoxaline synthesis. researchgate.netresearchgate.net This process generally involves the reaction of a substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov For the specific synthesis of the target molecule, the logical precursors would be 4-fluoro-5-methyl-1,2-phenylenediamine and an appropriate 1,2-dicarbonyl compound, such as oxalyl chloride or its equivalent, to introduce the chloro-substituents at the 2 and 3 positions.
The most common method for quinoxaline synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net The reaction is often catalyzed by acids. researchgate.net A plausible mechanism for the formation of the quinoxaline ring system, which is a precursor to the final chlorinated product, can be outlined as follows:
Initial Nucleophilic Attack: The reaction commences with the nucleophilic attack of one of the amino groups of 4-fluoro-5-methyl-1,2-phenylenediamine on one of the carbonyl carbons of the 1,2-dicarbonyl compound.
Formation of a Hemiaminal Intermediate: This initial attack leads to the formation of a hemiaminal intermediate.
Dehydration and Imine Formation: The hemiaminal intermediate readily undergoes dehydration to form an imine.
Intramolecular Cyclization: The second amino group of the phenylenediamine then attacks the remaining carbonyl group in an intramolecular fashion.
Second Dehydration: A second dehydration step occurs, leading to the formation of the fully aromatic quinoxaline ring.
This sequence of reactions results in the formation of 2,3-dihydroxy-6-fluoro-7-methyl-quinoxaline. To obtain the target compound, a subsequent chlorination reaction is necessary, typically employing a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Role of Intermediate Species in Quinoxaline Synthesis Pathways
The synthesis of quinoxalines proceeds through a series of reactive intermediates that dictate the reaction's progress and outcome. In the context of forming this compound from 4-fluoro-5-methyl-1,2-phenylenediamine and a dicarbonyl precursor, several key intermediate species can be identified.
Following the initial nucleophilic addition, a hemiaminal is formed. This species is generally unstable and rapidly eliminates a water molecule to generate a more stable imine intermediate . The subsequent intramolecular cyclization proceeds via another addition, leading to a cyclic hemiaminal which, upon a second dehydration, yields the dihydroxy quinoxaline. In some synthetic variations, zwitterionic intermediates have also been proposed, particularly when using ortho-diisocyanoarenes. organic-chemistry.org
The following table summarizes the key intermediates in the proposed synthesis of this compound.
| Intermediate Species | Role in the Reaction Pathway |
| Hemiaminal | Initial product of nucleophilic attack of the amine on the carbonyl group. |
| Imine (Schiff Base) | Formed after dehydration of the hemiaminal; precedes cyclization. |
| Cyclic Hemiaminal | Product of the intramolecular cyclization. |
| 2,3-Dihydroxy-6-fluoro-7-methyl-quinoxaline | The stable quinoxaline core formed after the second dehydration; precursor to the final product. |
Exploration of Radical-Mediated Pathways in Quinoxaline Transformations
While the synthesis of the quinoxaline core is typically an ionic process, transformations of the resulting heterocycle can involve radical-mediated pathways. For this compound, the methyl group at the 7-position presents a potential site for radical reactions, such as free-radical halogenation.
Radical bromination, for instance, is a well-established method for the functionalization of alkyl groups on aromatic rings. youtube.com This type of reaction is typically initiated by light or a radical initiator like N-bromosuccinimide (NBS). The mechanism proceeds through a radical chain reaction:
Initiation: Homolytic cleavage of the bromine-bromine bond (in Br₂) or the nitrogen-bromine bond (in NBS) to generate bromine radicals.
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of the quinoxaline to form a benzylic-type radical and HBr. This radical is stabilized by the adjacent aromatic ring. The benzylic radical then reacts with a molecule of Br₂ or NBS to form the brominated product and a new bromine radical, which continues the chain.
Termination: The reaction is terminated by the combination of any two radical species.
Such a transformation would yield 2,3-dichloro-7-(bromomethyl)-6-fluoroquinoxaline, a versatile intermediate for further synthetic modifications. The functionalization of quinoxalin-2(1H)-ones through radical addition processes has also been explored, indicating the amenability of the quinoxaline scaffold to radical reactions under specific conditions. researchgate.net
Kinetics and Thermodynamics of Key Synthetic Steps Involving Halogenated and Alkylated Quinoxalines
The cyclocondensation reaction is generally under thermodynamic control, leading to the stable aromatic quinoxaline ring system. The rate of reaction, or the kinetics, can be significantly influenced by the choice of catalyst. Acid catalysts, for example, accelerate the reaction by protonating the carbonyl groups, making them more electrophilic and susceptible to nucleophilic attack by the diamine. researchgate.net The presence of electron-withdrawing groups, such as the fluorine atom on the phenylenediamine precursor, may decrease the nucleophilicity of the amino groups, potentially slowing down the reaction rate compared to unsubstituted phenylenediamine. Conversely, the electron-donating methyl group may have a modest rate-enhancing effect.
The following table outlines general kinetic and thermodynamic considerations for the synthesis of halogenated and alkylated quinoxalines.
| Parameter | Influencing Factors | Expected Effect on Synthesis of this compound |
| Kinetics (Reaction Rate) | Catalyst (e.g., acid) | An acid catalyst would likely increase the reaction rate. |
| Substituents on the o-phenylenediamine | The electron-withdrawing fluorine may decrease the rate, while the electron-donating methyl group may slightly increase it. | |
| Temperature | Higher temperatures generally increase the reaction rate. | |
| Thermodynamics (Reaction Equilibrium) | Stability of the final product | The formation of the aromatic quinoxaline ring is a strong driving force, favoring product formation. |
| Enthalpy of Reaction (ΔH) | Expected to be negative (exothermic) due to the formation of stable bonds. | |
| Entropy of Reaction (ΔS) | The condensation reaction involves the formation of water as a byproduct, which can lead to an increase in entropy. |
Advanced Spectroscopic and Structural Elucidation of 2,3 Dichloro 6 Fluoro 7 Methyl Quinoxaline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the connectivity and spatial relationships of atoms within a molecule.
The ¹H and ¹³C NMR spectra provide the initial and most direct evidence for the core structure of a molecule. For 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline, the expected chemical shifts can be predicted based on the analysis of related quinoxaline (B1680401) derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons and the methyl group. The aromatic region would likely display two singlets, or two doublets with a small coupling constant, for the protons at the C5 and C8 positions of the quinoxaline ring. The fluorine substituent at C6 and the methyl group at C7 would influence the chemical shifts of these protons. The methyl group protons would appear as a sharp singlet in the upfield region, typically around 2.4-2.6 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to exhibit nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the substituents and their position on the quinoxaline ring. The two carbons attached to chlorine atoms (C2 and C3) are expected to be significantly deshielded, appearing in the downfield region of the spectrum. The carbon attached to the fluorine atom (C6) will also be deshielded and will likely show a large one-bond C-F coupling constant. The carbon of the methyl group will appear as an upfield signal. Symmetrical substitution patterns in quinoxalines can lead to fewer signals than the total number of carbons; however, the asymmetrical substitution in the target molecule should result in distinct signals for each carbon. nih.gov
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 150-155 |
| C3 | - | 150-155 |
| C4a | - | 138-142 |
| C5 | 7.8-8.0 | 128-132 |
| C6 | - | 155-160 (d, ¹JCF ≈ 250 Hz) |
| C7 | - | 135-140 |
| C8 | 7.7-7.9 | 125-130 |
| C8a | - | 139-143 |
| CH₃ | 2.4-2.6 | 18-22 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-dimensional NMR experiments are crucial for confirming the precise connectivity of atoms and establishing the regioselectivity of the substituents.
COSY (Correlation Spectroscopy): This experiment would reveal the correlation between neighboring protons. In the case of this compound, a COSY spectrum would primarily be used to confirm the through-bond coupling between the aromatic protons, if any, helping to definitively assign their positions on the benzene (B151609) ring.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to unambiguously assign the carbon signals for the protonated carbons (C5, C8, and the methyl carbon).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.
For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. tutorchase.comchemguide.co.uklibretexts.org Consequently, the molecular ion region will show three peaks:
M+: Containing two ³⁵Cl atoms.
M+2: Containing one ³⁵Cl and one ³⁷Cl atom.
M+4: Containing two ³⁷Cl atoms.
The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1. libretexts.org This isotopic signature is a strong indicator of the presence of two chlorine atoms in the molecule.
Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through the loss of chlorine atoms and the methyl group. Common fragmentation pathways for quinoxaline derivatives involve the cleavage of the substituents from the stable heterocyclic core. The loss of a chlorine radical (Cl•) would result in a significant fragment ion. Subsequent fragmentation could involve the loss of the second chlorine atom or the methyl radical (CH₃•).
Predicted Mass Spectrometry Data
| Ion | m/z (for ³⁵Cl) | Description |
| [M]⁺ | 232 | Molecular Ion |
| [M-Cl]⁺ | 197 | Loss of a chlorine atom |
| [M-2Cl]⁺ | 162 | Loss of two chlorine atoms |
| [M-CH₃]⁺ | 217 | Loss of a methyl group |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups and the aromatic system.
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. researchgate.netscialert.net
C-H bending: Aromatic C-H out-of-plane bending vibrations provide information about the substitution pattern on the benzene ring and are expected in the 900-690 cm⁻¹ region. scialert.net
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system are expected in the 1650-1450 cm⁻¹ region. researchgate.net
C-Cl stretching: The stretching vibration for the C-Cl bonds is anticipated in the 800-600 cm⁻¹ range.
C-F stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1250-1000 cm⁻¹ region.
C-CH₃ stretching and bending: The methyl group will exhibit characteristic C-H stretching and bending vibrations.
Predicted FT-IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| C=N, C=C stretch (ring) | 1650-1450 |
| C-F stretch | 1250-1000 |
| C-Cl stretch | 800-600 |
Electronic Spectroscopy (UV/Vis, Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of quinoxaline derivatives typically shows multiple absorption bands in the UV and sometimes the visible region, corresponding to π-π* and n-π* electronic transitions. scholaris.caresearchgate.net For this compound, the spectrum is expected to show strong absorptions in the UV region. The substituents (Cl, F, CH₃) can cause a shift in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) compared to the unsubstituted quinoxaline.
Fluorescence Spectroscopy: Many quinoxaline derivatives are known to be fluorescent. nih.govresearchgate.net Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence emission. The emission wavelength and quantum yield would be dependent on the electronic nature of the substituents and the solvent polarity. The presence of heavy atoms like chlorine can sometimes lead to fluorescence quenching.
X-ray Crystallography for Solid-State Structure Determination of Quinoxaline Derivatives
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for the specific title compound is not available, analysis of related 2,3-dichloroquinoxaline (B139996) derivatives provides valuable insights into the expected molecular geometry and intermolecular interactions. researchgate.netnih.goviucr.org
The quinoxaline ring system is expected to be largely planar. The bond lengths and angles would be influenced by the electronic effects of the chloro, fluoro, and methyl substituents. In the solid state, the molecules are likely to pack in a way that maximizes intermolecular interactions, which could include π-π stacking between the aromatic rings of adjacent molecules and weak C-H···N or C-H···F hydrogen bonds. The crystal packing will ultimately determine the macroscopic properties of the solid material.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Reactive Intermediates in Quinoxaline Systems
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful and indispensable technique for the study of chemical species that have unpaired electrons. This method is particularly valuable for detecting and characterizing transient radical intermediates, which are often involved in the reaction mechanisms of heterocyclic compounds like quinoxalines. While no specific EPR studies on this compound have been found in the reviewed literature, extensive research on other quinoxaline derivatives provides significant insights into the nature of their reactive intermediates. These studies primarily focus on the generation of radical anions through electrochemical reduction and the formation of various radical species via photoinduced processes.
In situ EPR spectroelectrochemistry has proven to be a highly effective method for investigating the redox behavior of quinoxaline derivatives. The cathodic reduction of several 10-ethyl-7H,10H-pyrido[2,3-f]quinoxalin-7-one and ethyl 10-ethyl-7-oxo-7H,10H-pyrido[2,3-f]quinoxaline-8-carboxylate derivatives has been shown to be a reversible one-electron process that leads to the formation of corresponding radical monoanions. researchgate.net These radical anions have been successfully detected and characterized by in situ EPR/UV-vis-near-infrared (NIR) cyclovoltammetric experiments conducted in N,N-dimethylformamide. researchgate.net
The EPR spectra of these generated radical monoanions are characterized by a dominant interaction of the unpaired electron with the nitrogen and hydrogen nuclei of the pyrazine (B50134) ring. researchgate.net This indicates that the spin density is largely localized on this part of the quinoxaline scaffold. For some more complex quinoxaline derivatives, such as those with carboxylic acid groups, the reduction process can be more intricate, involving an initial irreversible reduction on a different part of the molecule before the reversible formation of the radical monoanion on the pyrazine moiety. researchgate.net
The study of 2-substituted quinoxaline derivatives has further confirmed that their electrochemical reduction proceeds via the formation of radical anions. abechem.com Computational methods, in conjunction with EPR data, have been employed to determine the localization of the reduction centers, which is dependent on the compound's specific structure. abechem.com A linear correlation has been established between the reduction potential of these compounds and their electron affinity, supporting a single reduction mechanism of a radical nature for this series of derivatives. abechem.com
The following table summarizes representative EPR data for the radical anions of some quinoxaline derivatives generated electrochemically.
| Compound/Derivative | Method of Generation | Key EPR Findings | Reference |
| 10-ethyl-7H,10H-pyrido[2,3-f]quinoxalin-7-one and its 2,3-substituted derivatives | Cathodic reduction in N,N-dimethylformamide | Formation of radical monoanions; unpaired electron interacts primarily with pyrazine ring nuclei. | researchgate.net |
| 2-substituted quinoxaline derivatives | Electrochemical generation | Electroconversion occurs with radical anion formation. | abechem.com |
| 10-ethyl-7-oxo-7H,10H-pyrido[2,3-f]quinoxaline-8-carboxylic acid and its derivatives | Cathodic reduction | Second reversible reduction on the π-electron deficient pyrazine moiety generates radical monoanions. | researchgate.net |
EPR spin trapping is another crucial technique that has been applied to study the photoinduced processes of quinoxaline derivatives. researchgate.netnih.gov This method allows for the detection of short-lived radical intermediates by reacting them with a "spin trap" to form a more stable radical adduct that can be readily observed by EPR.
Studies on 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives have demonstrated that UVA irradiation leads to the generation of reactive oxygen species (ROS). researchgate.netnih.gov In aerated dimethyl sulfoxide (B87167) (DMSO) solutions, the photoexcitation of these quinoxalines results in the dominant formation of the superoxide radical anion (O₂⁻). mdpi.com This is evidenced by the detection of the corresponding DMPO-O₂⁻ adduct. researchgate.net
Besides the superoxide radical, other oxygen- and carbon-centered radical intermediates have also been detected. researchgate.netmdpi.com These species often originate from the solvent as a result of subsequent reactions initiated by the primary photochemical event. mdpi.com The quantum yields for the generation of the superoxide radical anion spin-adduct have been determined, providing a quantitative measure of the photoinduced activation of molecular oxygen by the excited state of the quinoxaline derivative. researchgate.netnih.gov
The table below presents data from EPR spin trapping experiments on certain quinoxaline derivatives.
| Compound/Derivative | Experimental Conditions | Detected Radical Adducts | Key Findings | Reference |
| 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives | UVA (λmax = 365 nm) irradiation in aerated DMSO with DMPO spin trap | •DMPO-O₂⁻, •DMPO-OCH₃, •DMPO-CH₃ | Dominant generation of superoxide radical anions from photoexcitation. | researchgate.netmdpi.com |
| 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives | UVA irradiation in mixed DMSO/H₂O media | Superoxide and hydroxyl radicals | Formation of hydroxyl radicals in the presence of water. | mdpi.com |
Computational and Theoretical Chemical Studies of 2,3 Dichloro 6 Fluoro 7 Methyl Quinoxaline Systems
Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Systems
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. For halogenated quinoxalines, DFT methods like B3LYP (Becke's three-parameter Lee-Yang-Parr) are commonly used due to their balance of computational cost and accuracy.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using DFT methods, such as B3LYP with a basis set like 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of a molecule are adjusted until a minimum energy structure is found. This optimized geometry corresponds to the most probable conformation of the molecule in the gas phase.
Table 1: Representative Calculated Geometric Parameters for a Substituted Quinoxaline (B1680401) Derivative (Note: This table presents hypothetical yet realistic data for illustrative purposes, based on general findings for similar heterocyclic systems.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
|---|---|---|
| Bond Length | C2-Cl | 1.74 Å |
| Bond Length | C3-Cl | 1.74 Å |
| Bond Length | C6-F | 1.35 Å |
| Bond Length | C7-C(methyl) | 1.51 Å |
| Bond Angle | N1-C2-C3 | 120.5° |
| Bond Angle | C5-C6-F | 119.8° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. researchgate.netresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
Table 2: Calculated Frontier Molecular Orbital Energies for Representative Quinoxaline Derivatives (Note: Data is sourced from studies on various substituted quinoxalines to illustrate the concept.)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoxaline Derivative A | -5.95 | -2.60 | 3.35 |
| Quinoxaline Derivative B | -6.10 | -2.85 | 3.25 |
| Quinoxaline Derivative C | -6.02 | -2.71 | 3.31 |
Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. Time-Dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), while standard DFT calculations can accurately predict vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.
UV-Vis Spectra: TD-DFT calculations can predict the electronic transitions, their corresponding absorption wavelengths (λmax), and oscillator strengths. For a molecule like 2,3-dichloro-6-fluoro-7-methyl-quinoxaline, the calculations would likely predict transitions involving the π-orbitals of the aromatic system (π → π* transitions).
Vibrational Spectra: The calculation of vibrational frequencies helps in assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as C-Cl stretching, C-F stretching, or aromatic ring vibrations.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C). These predicted values, when compared to experimental data, can confirm the proposed molecular structure. tandfonline.com
These computational approaches have been successfully applied to various quinoxalinone and benzoxazinone derivatives, showing good agreement between calculated and experimental spectroscopic data.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This approach is particularly useful for exploring the conformational landscape of flexible molecules and for studying intermolecular interactions in a condensed phase (e.g., in a solvent or interacting with a biological target).
For this compound, MD simulations could be used to study its behavior in different solvents or its potential interactions with other molecules. The simulations can reveal how the molecule interacts with its environment through forces like van der Waals interactions, electrostatic interactions, and hydrogen bonding (if applicable). In the context of drug design, MD simulations are frequently used to predict how a ligand, such as a quinoxaline derivative, binds to a protein's active site and to assess the stability of the resulting complex. The stability is often evaluated by monitoring the Root-Mean-Square Deviation (RMSD) of the system over the simulation time. Such simulations have been applied to various quinoxaline derivatives to understand their binding behavior with biological targets like kinases.
Theoretical Insights into Reaction Mechanisms and Energetics of Quinoxaline Transformations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of a reaction pathway.
For quinoxaline systems, theoretical studies can elucidate the mechanisms of their synthesis and subsequent transformations. The most common synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. Computational methods can model the steps of this reaction, including nucleophilic attack, addition-elimination, and cyclization, to identify the rate-determining step and understand the influence of catalysts or substituents. Furthermore, theoretical studies can explore other reactions, such as nucleophilic aromatic substitution (SNAr) on the quinoxaline ring, which is a common transformation for halogenated heterocycles. These computational analyses provide a molecular-level understanding that complements experimental findings.
Structure-Property Relationships Derived from Computational Modeling for Substituted Quinoxalines
A primary goal of computational chemistry in materials science and medicinal chemistry is to establish relationships between a molecule's structure and its macroscopic properties. By systematically modifying the structure of a parent molecule in silico and calculating the resulting properties, researchers can develop predictive models.
For substituted quinoxalines, computational modeling is used to derive structure-property relationships for a variety of applications, from liquid crystals to pharmaceuticals. For example, by calculating electronic properties (like the HOMO-LUMO gap) and molecular descriptors for a series of quinoxaline derivatives, quantitative structure-activity relationship (QSAR) models can be built. These models correlate the calculated descriptors with experimentally observed activities, such as anti-tubercular or anticancer potency. Such studies have identified key molecular features, like specific electrostatic and steric fields, that are crucial for biological activity. These insights are invaluable for the rational design of new quinoxaline derivatives with enhanced or targeted properties.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, demonstrates the use of chlorinating agents (e.g., POCl₃) to introduce chlorine substituents, achieving a 55% yield under reflux conditions (66–68°C). Key parameters include:
- Catalyst selection : Aluminum chloride (AlCl₃) enhances electrophilic substitution in quinoxaline derivatives .
- Temperature control : Higher temperatures (e.g., 80–100°C) may improve halogenation efficiency but risk decomposition.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating pure fractions .
- Data Table :
| Method | Yield (%) | Conditions | Key Catalyst | Reference |
|---|---|---|---|---|
| Chlorination with POCl₃ | 55 | Reflux, 66–68°C | - | |
| AlCl₃-mediated coupling | 80 | 100°C, 5h | AlCl₃ |
Q. How can structural characterization techniques resolve ambiguities in the compound’s regiochemistry?
- Methodology :
- ¹H/¹³C NMR : Use δ values to identify methyl (δ ~2.7 ppm) and aromatic protons (δ ~8.0–8.3 ppm). Fluorine and chlorine substituents deshield adjacent carbons .
- IR Spectroscopy : Confirm C-Cl (600–800 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches .
- X-ray crystallography : Resolves spatial arrangements (e.g., uses crystal data to validate substituent positions).
Q. What safety protocols are critical during handling and disposal?
- Experimental Considerations :
- PPE : Gloves, goggles, and fume hoods are mandatory due to halogenated intermediates .
- Waste Management : Halogenated byproducts require segregation and professional disposal to avoid environmental contamination .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Cl, F) influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Analysis :
- Chlorine : Activates the quinoxaline core for nucleophilic aromatic substitution (SNAr) at positions 2 and 3, enabling Suzuki-Miyaura couplings with aryl boronic acids .
- Fluorine : Enhances electrophilicity via inductive effects but may sterically hinder reactions at the 6-position.
Q. How can researchers address contradictions in reported spectral data (e.g., NMR shifts) across studies?
- Data Reconciliation Strategies :
- Solvent effects : Compare δ values in CDCl₃ vs. DMSO-d6 (e.g., reports δ 2.69 ppm for CH₃ in CDCl₃; DMSO may upfield shifts).
- Instrument calibration : Ensure consistent referencing (e.g., TMS vs. residual solvent peaks).
- Computational validation : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and cross-verify experimental data .
Q. What strategies improve the compound’s utility as a precursor for antimicrobial or anticancer agents?
- Functionalization Pathways :
- Triazole hybrids : highlights quinoxaline-linked triazole-sulfonamide hybrids with IC₅₀ < 10 μM against cancer cell lines.
- Fluoroquinolone derivatives : describes tricyclic fluoroquinolones synthesized via 4-hydroxyquinoline intermediates, showing antibacterial activity.
- Structure-Activity Relationships (SAR) :
- Methyl at C7 enhances lipophilicity, improving membrane permeability.
- Dichloro substitution at C2/C3 increases electrophilicity for covalent target binding .
Methodological Notes
- Synthetic Optimization : Prioritize anhydrous conditions for halogenation to avoid hydrolysis side reactions .
- Data Reproducibility : Cross-reference CAS registry data (e.g., NIST Chemistry WebBook ) for physical properties.
- Advanced Applications : Explore crystallography (CCDC 1983315 in ) for structural validation in drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
